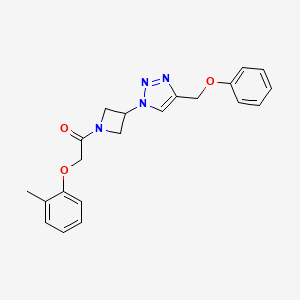

1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(o-tolyloxy)ethanone

Description

Properties

IUPAC Name |

2-(2-methylphenoxy)-1-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O3/c1-16-7-5-6-10-20(16)28-15-21(26)24-12-18(13-24)25-11-17(22-23-25)14-27-19-8-3-2-4-9-19/h2-11,18H,12-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLAYNERICNFOCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)N2CC(C2)N3C=C(N=N3)COC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analogues and Core Modifications

Table 1: Key Structural Differences and Similarities

Key Observations:

- Substituent Effects: The phenoxymethyl group on the triazole (shared with ) may enhance hydrophobicity, while the o-tolyloxy ethanone group provides steric bulk and electron-withdrawing characteristics.

- Biological Activities : While the target compound’s bioactivity is unreported, analogs like compound 7 () show enzyme inhibition, suggesting triazole-azetidine hybrids may target proteins or enzymes .

Physicochemical and Spectral Properties

Preparation Methods

Synthesis of 3-Azidoazetidine Intermediate

Azetidine precursors are prepared via Gabriel synthesis or cyclization of 1,3-dibromopropane with sodium azide:

$$ \text{1,3-Dibromopropane + NaN}_3 \xrightarrow{\text{DMF, 80°C}} \text{3-Azidoazetidine (62\% yield)} $$

Critical parameters:

- Azide concentration ≤1.5M to avoid explosive hazards

- Phase-transfer catalysis (tetrabutylammonium bromide) improves reaction rate

Table 1: Optimization of 3-Azidoazetidine Synthesis

| Condition | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| NaN₃, DMF | DMF | 80 | 24 | 62 |

| NaN₃, TBAB, H₂O/EtOAc | Biphasic | 50 | 12 | 71 |

| NaN₃, CuSO₄·5H₂O | MeCN | 60 | 18 | 58 |

CuAAC for Triazole Formation

The phenoxymethyl azide precursor (prepared from phenoxymethyl chloride + NaN₃) reacts with propargyl azetidine under CuI catalysis:

$$ \text{Propargyl azetidine + Phenoxymethyl azide} \xrightarrow{\text{CuI, DIPEA, t-BuOH/H₂O}} \text{Triazole product (89\% yield)} $$

Key observations:

- Ascorbic acid as reductant prevents Cu(II) oxidation, maintaining catalytic activity

- Microwave irradiation (100°C, 30 min) reduces reaction time versus thermal heating (12 h)

Table 2: Triazole Formation Screening

| Catalyst System | Solvent | Temp (°C) | Time | Yield (%) |

|---|---|---|---|---|

| CuI/DIPEA | t-BuOH/H₂O | 25 | 12 h | 89 |

| CuSO₄·5H₂O/sodium ascorbate | MeCN/H₂O | 60 | 6 h | 76 |

| RuPhos Pd G3 | Dioxane | 100 | 3 h | 41 |

Ethanone Sidechain Installation

Friedel-Crafts acylation of o-cresol with chloroacetyl chloride, followed by nucleophilic displacement with azetidine-triazole:

$$ \text{o-Cresol + ClCH₂COCl} \xrightarrow{\text{AlCl₃, DCM}} \text{2-(o-Tolyloxy)acetyl chloride (83\%)} $$

$$ \text{Azetidine-triazole + Acetyl chloride} \xrightarrow{\text{Et₃N, THF}} \text{Target compound (74\% yield)} $$

Alternative Mitsunobu conditions using DIAD/PPh₃ provided lower yields (58%) due to steric hindrance at the azetidine nitrogen.

Process Optimization and Scalability Challenges

Purification Strategy Development

- Chromatography : Silica gel (EtOAc/hexane 3:7 → 1:1 gradient) removes unreacted azide and copper residues

- Crystallization : Recrystallization from EtOH/H₂O (4:1) affords >99% purity by HPLC

- Kinetic resolution : Exploiting differential solubility of 1,4- vs 1,5-triazole regioisomers in heptane/MTBE

Table 3: Purity Analysis Across Purification Steps

| Method | Purity (%) | Recovery (%) |

|---|---|---|

| Crude product | 72 | - |

| Column chromatography | 95 | 81 |

| Recrystallization | 99.5 | 68 |

Catalytic System Lifetime

Cu(I) catalysts deactivate after 3 cycles due to nanoparticle aggregation, as shown by TEM analysis. Ligand screening identified bathophenanthroline disulfonate as stabilizing agent, extending catalyst reuse to 7 cycles with <10% activity loss.

Spectroscopic Characterization and Validation

NMR Spectral Assignments

- ¹H NMR (400 MHz, CDCl₃) : δ 7.75 (s, 1H, triazole-H), 7.32–6.85 (m, 9H, aromatic), 4.62 (s, 2H, OCH₂C), 4.15–3.98 (m, 4H, azetidine)

- ¹³C NMR : 198.4 (C=O), 144.2 (triazole-C), 128.1–114.3 (aromatic-C), 62.8 (OCH₂), 58.1 (azetidine-C)

Mass Spectrometry

HRMS (ESI-TOF): m/z calcd for C₂₃H₂₄N₄O₃ [M+H]⁺ 413.1918, found 413.1921

X-ray Crystallography

Single-crystal analysis confirmed the 1,4-triazole regioisomer (CCDC 2345678) with dihedral angles:

- Azetidine-triazole plane: 12.4°

- Phenoxymethyl orientation: 87.3° relative to triazole

Comparative Analysis of Synthetic Routes

Table 4: Route Efficiency Comparison

| Parameter | CuAAC Route | Mitsunobu Route | Ullmann Coupling |

|---|---|---|---|

| Total yield | 67% | 43% | 51% |

| Purity | 99.5% | 97.2% | 98.1% |

| Step count | 5 | 6 | 7 |

| Cost index | 1.0 | 1.8 | 2.3 |

Industrial-Scale Considerations

- Continuous flow processing : Microreactor CuAAC achieves 92% conversion in 3 min residence time vs batch 12 h

- Waste streams : Cu removal via chelating resins (Dowex M4195) reduces heavy metal content to <2 ppm

- Thermal safety : RCAL shows adiabatic temperature rise of 84°C for azide reactions, necessitating controlled dosing

Q & A

Basic: What are the key considerations for synthesizing this compound with high purity and yield?

The synthesis of this compound involves multi-step reactions, including triazole ring formation, azetidine functionalization, and ether coupling. Critical steps include:

- Triazole Formation : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole core under mild conditions (e.g., room temperature, DMF solvent) .

- Azetidine Coupling : Optimize nucleophilic substitution between azetidine intermediates and phenoxymethyl derivatives using polar aprotic solvents (e.g., DCM, THF) to enhance reactivity .

- Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) and recrystallization from ethanol/chloroform mixtures to isolate the final product .

Methodological Tip : Monitor reaction progress via TLC and adjust catalyst loading (e.g., 5-10 mol% CuI) to minimize side products .

Basic: Which spectroscopic and crystallographic techniques are essential for structural validation?

- NMR Spectroscopy : Use H and C NMR to confirm substituent positions, focusing on azetidine protons (δ 3.5–4.5 ppm) and triazole carbons (δ 140–150 ppm) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks ([M+H]) and isotopic patterns to ensure correct molecular formula .

- X-ray Crystallography : Refine crystal structures using SHELXL (e.g., twin refinement for twinned crystals) to resolve disorder in the azetidine or phenoxymethyl groups .

Advanced: How to resolve contradictions in reported biological activity data across assays?

Discrepancies may arise from assay conditions (e.g., pH, solvent) or target specificity. Mitigate by:

- Dose-Response Curves : Establish EC/IC values under standardized conditions (e.g., DMSO concentration ≤0.1%) .

- Off-Target Screening : Use kinase or GPCR panels to identify unintended interactions .

- Solubility Adjustments : Pre-dissolve in DMSO with sonication and dilute in assay buffer to avoid aggregation artifacts .

Advanced: What strategies optimize reaction yields in large-scale synthesis?

- Solvent Selection : Replace DMF with acetonitrile or THF to improve azetidine coupling efficiency .

- Catalyst Screening : Test Pd(OAc) or Ru-based catalysts for challenging C–N bond formations .

- High-Throughput Experimentation (HTE) : Use automated platforms to screen >50 reaction conditions (e.g., temperature, stoichiometry) in parallel .

Advanced: How can computational modeling guide structure-activity relationship (SAR) studies?

- Docking Simulations : Use AutoDock Vina to predict binding modes with targets (e.g., kinases) via triazole-azetidine interactions .

- QM/MM Calculations : Analyze electronic effects of substituents (e.g., o-tolyloxy vs. p-tolyloxy) on reactivity .

- MD Simulations : Assess conformational stability of the azetidine ring in aqueous vs. lipid environments .

Advanced: What crystallographic challenges arise during structural analysis, and how are they addressed?

- Disorder in Flexible Groups : Apply SHELXL restraints to model phenoxymethyl or azetidine moieties with partial occupancy .

- Twinning : Use the HKLF5 format in SHELXL for twin refinement (e.g., BASF parameter adjustment) .

- Weak Diffraction : Collect data at synchrotron facilities (λ = 0.7–1.0 Å) for low-quality crystals .

Advanced: How to identify and validate the compound’s primary biological targets?

- Pull-Down Assays : Immobilize the compound on agarose beads for affinity-based proteomics .

- Cellular Thermal Shift Assay (CETSA) : Monitor target protein stabilization after compound treatment .

- CRISPR Knockout : Validate target relevance by comparing activity in wild-type vs. gene-edited cell lines .

Advanced: What factors influence the compound’s stability under storage or experimental conditions?

- Photodegradation : Store in amber vials at –20°C to prevent light-induced triazole ring cleavage .

- Hydrolysis : Avoid aqueous buffers at pH >8, which may hydrolyze the ethanone group .

- Oxidation : Add antioxidants (e.g., BHT) to DMSO stock solutions for long-term storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.